molecular formula C6H14N2O B1529369 3-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS No. 1342062-26-3

3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B1529369
CAS No.: 1342062-26-3
M. Wt: 130.19 g/mol
InChI Key: BNSONRNXBPIZQM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylpyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 3-hydroxy-1-methylpyrrolidine with formaldehyde and ammonia or an amine source under reducing conditions. This reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: Formation of 3-(formylmethyl)-1-methylpyrrolidin-3-one.

    Reduction: Formation of 3-(aminomethyl)-1-methylpyrrolidine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the aminomethyl and hydroxyl groups.

    1-Methylpyrrolidine: Lacks the aminomethyl and hydroxyl groups but shares the pyrrolidine core.

    3-Hydroxy-1-methylpyrrolidine: Similar structure but without the aminomethyl group.

Uniqueness

3-(Aminomethyl)-1-methylpyrrolidin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSONRNXBPIZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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